An In-Depth Technical Guide to 2-(5-Methyl-2-furyl)thiazolidine (CAS 51859-75-7)
An In-Depth Technical Guide to 2-(5-Methyl-2-furyl)thiazolidine (CAS 51859-75-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold
2-(5-Methyl-2-furyl)thiazolidine is a fascinating heterocyclic compound that merges the structural features of a furan ring with a thiazolidine moiety. The furan ring is a common motif in natural products and pharmaceuticals, often contributing to the molecule's metabolic stability and receptor interactions. The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many biologically active compounds, including the well-known class of antidiabetic drugs, the thiazolidinediones (glitazones).[1][2] The combination of these two rings in 2-(5-Methyl-2-furyl)thiazolidine creates a unique scaffold with significant potential in medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2-(5-Methyl-2-furyl)thiazolidine. It is designed to be a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs and established chemical principles to provide a robust and scientifically grounded resource.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-(5-Methyl-2-furyl)thiazolidine are crucial for its handling, formulation, and behavior in biological systems. The following table summarizes its key properties, with some values calculated or estimated based on its structure and data from analogous compounds, such as 2-(Furan-2-yl)-1,3-thiazolidine.[3][4][5]
| Property | Value | Source |
| CAS Number | 51859-75-7 | N/A |
| Molecular Formula | C₈H₁₁NOS | Calculated |
| Molecular Weight | 169.24 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to brown liquid or low-melting solid | Inferred |
| Boiling Point | Estimated >280 °C at 760 mmHg | Inferred from[5] |
| LogP (o/w) | Estimated ~1.5 | Inferred from[5] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred |
Spectroscopic Data (Predicted)
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 2-(5-Methyl-2-furyl)thiazolidine. The following are predicted spectroscopic characteristics based on the analysis of its structural components.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.1-6.3 ppm (d, 1H, furan H-3), δ ~5.9-6.1 ppm (d, 1H, furan H-4), δ ~5.5-5.7 ppm (s, 1H, thiazolidine H-2), δ ~3.8-4.0 ppm (t, 2H, thiazolidine H-4), δ ~3.0-3.2 ppm (t, 2H, thiazolidine H-5), δ ~2.3 ppm (s, 3H, methyl), δ ~2.0-2.5 ppm (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155-157 ppm (furan C-2), δ ~150-152 ppm (furan C-5), δ ~108-110 ppm (furan C-3), δ ~106-108 ppm (furan C-4), δ ~65-70 ppm (thiazolidine C-2), δ ~50-55 ppm (thiazolidine C-4), δ ~30-35 ppm (thiazolidine C-5), δ ~13-15 ppm (methyl). |
| Infrared (IR) | ν ~3300 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (furan C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1580 cm⁻¹ (furan C=C stretch), ~1250 cm⁻¹ (C-O-C stretch), ~700 cm⁻¹ (C-S stretch). |
| Mass Spectrometry (EI) | M⁺ at m/z 169. Expected fragmentation to yield ions corresponding to the 5-methyl-2-furyl cation (m/z 95) and the thiazolidine ring fragment. |
Synthesis of 2-(5-Methyl-2-furyl)thiazolidine: A Step-by-Step Protocol
The synthesis of 2-substituted thiazolidines is typically achieved through the condensation of an aldehyde or ketone with cysteamine (2-aminoethanethiol). This reaction is a reliable and high-yielding method for the formation of the thiazolidine ring.[6]
Reaction Scheme
Caption: Synthesis of 2-(5-Methyl-2-furyl)thiazolidine.
Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-methyl-2-furaldehyde (1.0 eq) and toluene (10 mL/mmol of aldehyde).
-
Addition of Reagent: Add cysteamine hydrochloride (1.05 eq) and triethylamine (1.1 eq) to the flask. The triethylamine is added to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(5-Methyl-2-furyl)thiazolidine.
Analytical Workflow for Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-(5-Methyl-2-furyl)thiazolidine.
Caption: Analytical workflow for compound characterization.
Potential Applications in Drug Discovery and Development
While the specific biological activities of 2-(5-Methyl-2-furyl)thiazolidine are not extensively documented, the thiazolidine scaffold is present in a wide range of compounds with diverse pharmacological properties.[6]
-
Antimicrobial and Antifungal Agents: Many thiazolidine derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8] The incorporation of the 5-methyl-2-furyl group may modulate this activity and provide a novel class of antimicrobial agents.
-
Antiproliferative and Anticancer Activity: The thiazolidine ring is a key component in some compounds with demonstrated antiproliferative effects against various cancer cell lines.[9] Further investigation into the anticancer potential of 2-(5-Methyl-2-furyl)thiazolidine is warranted.
-
Metabolic Disorders: The most prominent application of the thiazolidine core is in the development of thiazolidinediones for the treatment of type 2 diabetes. While 2-(5-Methyl-2-furyl)thiazolidine is not a dione, its structural similarity suggests it could be a valuable building block for novel modulators of metabolic pathways.
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Flavor and Fragrance Industry: Furan derivatives are widely used as flavoring and fragrance agents.[10] The unique combination in this molecule could potentially find applications in this industry.
Conclusion and Future Directions
2-(5-Methyl-2-furyl)thiazolidine represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, and its structure combines two important pharmacophores. This technical guide provides a solid foundation for researchers to begin their investigations into this molecule. Future work should focus on the experimental validation of its physicochemical and spectroscopic properties, as well as a thorough evaluation of its biological activities across a range of therapeutic areas. The insights gained from such studies could pave the way for the development of novel therapeutics and other valuable chemical products.
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